Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13588931
InChI: InChI=1S/C14H12FNO3/c15-13-11(7-4-8-12(13)17)16-14(18)19-9-10-5-2-1-3-6-10/h1-8,17H,9H2,(H,16,18)
SMILES: C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)O)F
Molecular Formula: C14H12FNO3
Molecular Weight: 261.25 g/mol

Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate

CAS No.:

Cat. No.: VC13588931

Molecular Formula: C14H12FNO3

Molecular Weight: 261.25 g/mol

* For research use only. Not for human or veterinary use.

Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate -

Specification

Molecular Formula C14H12FNO3
Molecular Weight 261.25 g/mol
IUPAC Name benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate
Standard InChI InChI=1S/C14H12FNO3/c15-13-11(7-4-8-12(13)17)16-14(18)19-9-10-5-2-1-3-6-10/h1-8,17H,9H2,(H,16,18)
Standard InChI Key UZFLJFOVUHJIDY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)O)F
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)O)F

Introduction

Chemical Identity and Structural Characteristics

Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate belongs to the carbamate family, featuring a benzyloxycarbonyl group attached to an amine-substituted fluorophenol. Its IUPAC name, benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate, reflects the substitution pattern: a fluorine atom at the ortho position and a hydroxyl group at the meta position relative to the carbamate linkage . The compound’s canonical SMILES string, C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)O)F, provides a precise representation of its connectivity.

Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₂FNO₃
Molecular Weight261.25 g/mol
PubChem CID125116618
XLogP32.8 (estimated)
Hydrogen Bond Donor Count2

The fluorine atom’s electronegativity and the hydroxyl group’s hydrogen-bonding capacity influence the compound’s reactivity and interactions with biological targets . Comparative analyses with structural analogs, such as the 5-hydroxy regioisomer (CAS 1881289-18-4), reveal that substituent positioning critically affects bioactivity .

Synthesis and Manufacturing Processes

The synthesis of Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate typically involves a two-step protocol:

  • Fluorination and Hydroxylation of Aniline Derivatives:
    Starting with 3-hydroxyaniline, electrophilic fluorination using Selectfluor® or DAST introduces the fluorine atom at the ortho position. This step requires anhydrous conditions and temperatures below 0°C to minimize side reactions .

  • Carbamate Formation:
    The fluorophenol intermediate reacts with benzyl chloroformate in the presence of a base, such as pyridine or triethylamine, to form the carbamate linkage. The reaction proceeds via nucleophilic acyl substitution, with yields optimized by controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate) and reaction time (4–6 hours).

Critical Optimization Parameters:

  • Solvent Choice: Dichloromethane or THF enhances solubility of intermediates.

  • Temperature: Reactions conducted at 0–5°C improve regioselectivity.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Physicochemical Properties and Analytical Characterization

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (25°C), attributed to the hydrophobic benzyl group.

  • Organic Solubility: Freely soluble in DMSO, DMF, and dichloromethane .

  • Stability: Degrades under acidic (pH < 3) or basic (pH > 10) conditions via carbamate hydrolysis. Storage at −20°C in amber vials recommended for long-term stability .

Spectroscopic Data

  • IR (KBr): ν = 3350 cm⁻¹ (O–H stretch), 1705 cm⁻¹ (C=O carbamate), 1240 cm⁻¹ (C–F).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.29 (m, 5H, benzyl), 6.82–6.75 (m, 3H, aromatic), 5.12 (s, 2H, OCH₂), 4.98 (s, 1H, OH).

  • MS (ESI+): m/z 262.1 [M+H]⁺.

Pharmacological Applications and Biological Activity

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Enhances membrane permeability and target affinity via hydrophobic interactions .

  • Hydroxyl Position: Meta-hydroxyl (3-position) optimizes hydrogen bonding with enzymatic active sites compared to para-substituted analogs .

Future Research Directions

  • Metabolic Stability Optimization: Incorporating electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .

  • Targeted Drug Delivery: Development of nanoparticle-encapsulated formulations to enhance bioavailability .

  • Broad-Spectrum Antimicrobial Screening: Evaluation against ESKAPE pathogens and fungal strains.

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